3-bromo-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as bromination, methoxylation, and oxidation . For instance, a reaction sequence starting from 3,4,5-trimethoxytoluene via bromination, methoxylation, and oxidation reactions has been used to prepare key intermediates for preparing Coenzyme Q .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are essential for understanding its behavior in different environments. The compound “3-bromo-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide” has a molecular weight of 259.06 .Scientific Research Applications
- Researchers have explored its potential as an inhibitor of topoisomerase I, a crucial enzyme involved in DNA replication and repair .
- A related compound, 6-fluoroquinolin-3-yl)benzo[d]imidazo[2,1-b]thiazol-3-amine , displayed strong antifungal activity compared to standard fluconazole .
- N′-(4-argiothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide demonstrated potent anti-inflammatory effects .
Anticancer Activity
Antifungal Properties
Anti-Inflammatory Potential
Antiviral and Antimicrobial Activities
Anticonvulsant Properties
Drug Development
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been found to inhibit the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These compounds have shown inhibitory activity against M. tuberculosis .
Biochemical Pathways
tuberculosis . This suggests that the compound may affect the biochemical pathways related to cell wall synthesis in M. tuberculosis.
Result of Action
tuberculosis , suggesting that they may have a bacteriostatic or bactericidal effect on this pathogen.
properties
IUPAC Name |
3-bromo-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c1-18-12-7-2-3-8-13(12)20-15(18)17-14(19)10-5-4-6-11(16)9-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPWPGHLQIBRMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
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